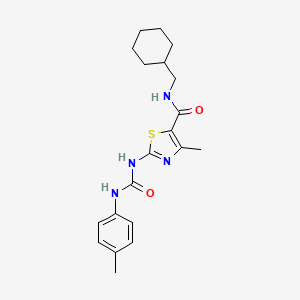

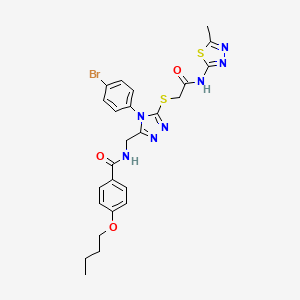

N-(cyclohexylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyclohexylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen . Thiazole derivatives have been found to have a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. Thiazole derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Aplicaciones Científicas De Investigación

Cyclodesulfurative Annulations

A study by Chern, J., Lin, G., Chen, C.-S., & Townsend, L. (1991) describes cyclodesulfurative annulations of imidazole-4-carboxamides, which are related to the thiazole compound . These annulations are a method for preparing derivatives of isoguanosine and xanthosine, indicating potential applications in nucleoside synthesis and modification (Chern et al., 1991).

Synthesis of Thiazoline-4-carboxylates

Nötzel, M. W., Labahn, T., Es-Sayed, M., & Meijere, A. (2001) researched the synthesis of thiazoline-4-carboxylates, which involves thiocarboxamides, a class to which the thiazole compound belongs. Their study provides insights into the potential for synthesizing cysteine derivatives incorporating cyclopropyl groups (Nötzel et al., 2001).

Antiviral Activity of Thiazole C-nucleosides

Srivastava, P. C., Pickering, M., Allen, L. B., Streeter, D., Campbell, M. T., Witkowski, J. T., Sidwell, R., & Robins, R. K. (1977) explored the synthesis of thiazole C-nucleosides and their antiviral activities. This research is relevant as it demonstrates the potential biomedical applications of thiazole derivatives in antiviral treatments (Srivastava et al., 1977).

Synthesis of Imidazo[2,1‐b]thiazoles

Peterlin-Mašič, L., Malešič, M., Breznik, M., & Krbavčič, A. (2000) conducted a study on the synthesis of functionalized imidazo[2,1‐b]thiazoles, which may be structurally similar or related to the compound . This research indicates potential applications in synthesizing diverse molecular structures for pharmaceutical or chemical applications (Peterlin-Mašič et al., 2000).

Antibacterial Activity of Thiazole Derivatives

Mhaske, P., Vadgaonkar, K. S., Jadhav, R. P., & Bobade, V. (2011) investigated the synthesis and biological screening of thiazole-5-carboxamide derivatives, which are structurally related to the compound of interest. Their study reveals the antibacterial potential of these compounds, indicating their relevance in developing new antibacterial agents (Mhaske et al., 2011).

Mecanismo De Acción

Target of Action

The compound, also known as N-(cyclohexylmethyl)-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

The presence of N-methylamino at the 2-position of thiazole remarkably improves antiproliferative effects against MCF-7 cells . This suggests that the compound interacts with its targets in a way that inhibits cell proliferation, a key characteristic of cancer cells.

Biochemical Pathways

These include antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Pharmacokinetics

The broad pharmacological spectrum of 2-aminothiazole derivatives suggests that they may have favorable adme properties .

Result of Action

The result of the compound’s action is likely a decrease in the proliferation of cancer cells, given its antiproliferative effects . This could potentially lead to a reduction in tumor size and slow the progression of the disease.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-13-8-10-16(11-9-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCSIJGISGBYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2938034.png)

![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)

![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)

![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)

![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)